molecular formula C11H16N2O B13883226 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine

4-(Azetidin-3-yloxymethyl)-2-ethylpyridine

Katalognummer: B13883226
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: WCHCDAGDROTUAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azetidin-3-yloxymethyl)-2-ethylpyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method involves the aza-Michael addition of azetidine to a pyridine derivative, followed by further functionalization to introduce the ethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

4-(Azetidin-3-yloxymethyl)-2-ethylpyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine is unique due to the combination of azetidine and pyridine rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

4-(azetidin-3-yloxymethyl)-2-ethylpyridine

InChI

InChI=1S/C11H16N2O/c1-2-10-5-9(3-4-13-10)8-14-11-6-12-7-11/h3-5,11-12H,2,6-8H2,1H3

InChI-Schlüssel

WCHCDAGDROTUAP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1)COC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.